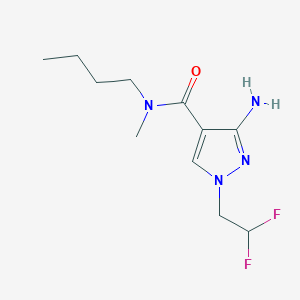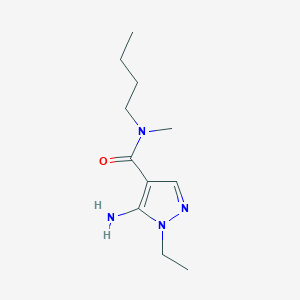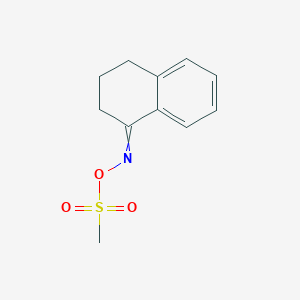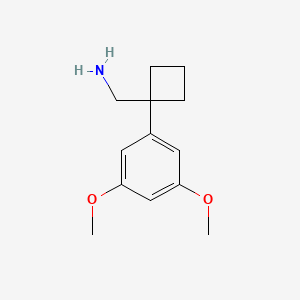
3-Amino-N-butyl-1-(2,2-difluoroethyl)-n-methyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-N-butyl-1-(2,2-difluoroethyl)-n-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. Its unique structure, which includes a pyrazole ring substituted with amino, butyl, difluoroethyl, and carboxamide groups, makes it an interesting subject for scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-butyl-1-(2,2-difluoroethyl)-n-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.
Substitution Reactions:
Carboxamide Formation: The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-N-butyl-1-(2,2-difluoroethyl)-n-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The carboxamide group can be reduced to form amines or other reduced derivatives.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxamide group may yield amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its interactions with biological molecules and potential biological activity.
Medicine: It could be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.
Industry: It may be used in the development of new materials or as a precursor in industrial chemical processes.
Wirkmechanismus
The mechanism of action of 3-Amino-N-butyl-1-(2,2-difluoroethyl)-n-methyl-1H-pyrazole-4-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: It may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It may interact with cellular receptors, modulating their activity.
Pathway Modulation: It may affect cellular signaling pathways, leading to changes in cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide: Lacks the n-methyl group.
3-Amino-N-butyl-1-(2,2-difluoroethyl)-n-methyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
3-Amino-N-butyl-1-(2,2-difluoroethyl)-n-methyl-1H-pyrazole-4-methylcarboxamide: Contains a methylcarboxamide group instead of a carboxamide group.
Uniqueness
The presence of the n-methyl group and the specific arrangement of functional groups in 3-Amino-N-butyl-1-(2,2-difluoroethyl)-n-methyl-1H-pyrazole-4-carboxamide gives it unique chemical properties and potential biological activities that distinguish it from similar compounds.
Eigenschaften
Molekularformel |
C11H18F2N4O |
|---|---|
Molekulargewicht |
260.28 g/mol |
IUPAC-Name |
3-amino-N-butyl-1-(2,2-difluoroethyl)-N-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C11H18F2N4O/c1-3-4-5-16(2)11(18)8-6-17(7-9(12)13)15-10(8)14/h6,9H,3-5,7H2,1-2H3,(H2,14,15) |
InChI-Schlüssel |
WXVZKYZVSVYVLO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(C)C(=O)C1=CN(N=C1N)CC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11738812.png)
![butyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738813.png)
![N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11738816.png)
![N-[(2,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11738818.png)
![[(1-methyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738821.png)

amine](/img/structure/B11738823.png)
![1-Ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11738824.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11738825.png)
![2-({[(1-Methyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol](/img/structure/B11738827.png)

![2-{[(4-Methoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B11738849.png)

![1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine](/img/structure/B11738855.png)
